molecular formula C15H21NO B12295099 3-(1-Benzyl-1,2,5,6-tetrahydropyridin-3-yl)propan-1-ol

3-(1-Benzyl-1,2,5,6-tetrahydropyridin-3-yl)propan-1-ol

Katalognummer: B12295099
Molekulargewicht: 231.33 g/mol
InChI-Schlüssel: DFQZMHUUCOFVMD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1-Benzyl-1,2,5,6-tetrahydropyridin-3-yl)propan-1-ol is an organic compound that belongs to the class of tetrahydropyridines This compound is characterized by a benzyl group attached to a tetrahydropyridine ring, which is further connected to a propanol chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Benzyl-1,2,5,6-tetrahydropyridin-3-yl)propan-1-ol typically involves the reaction of 1-benzyl-4-piperidone with appropriate reagents to form the tetrahydropyridine ringThe reaction conditions often include the use of solvents such as dimethylformamide and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and efficiency in the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-(1-Benzyl-1,2,5,6-tetrahydropyridin-3-yl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction can produce benzyl alcohols. Substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse derivatives .

Wissenschaftliche Forschungsanwendungen

3-(1-Benzyl-1,2,5,6-tetrahydropyridin-3-yl)propan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(1-Benzyl-1,2,5,6-tetrahydropyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets. In biological systems, it may interact with receptors or enzymes, modulating their activity. The pathways involved can include signal transduction mechanisms that lead to various physiological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
  • 1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine
  • 1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanol

Uniqueness

Compared to similar compounds, 3-(1-Benzyl-1,2,5,6-tetrahydropyridin-3-yl)propan-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C15H21NO

Molekulargewicht

231.33 g/mol

IUPAC-Name

3-(1-benzyl-3,6-dihydro-2H-pyridin-5-yl)propan-1-ol

InChI

InChI=1S/C15H21NO/c17-11-5-9-15-8-4-10-16(13-15)12-14-6-2-1-3-7-14/h1-3,6-8,17H,4-5,9-13H2

InChI-Schlüssel

DFQZMHUUCOFVMD-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CC(=C1)CCCO)CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.